Cas no 2097864-71-4 (1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one)

1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one
- 2097864-71-4
- 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
- F6550-6271
- 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- AKOS032461588
-
- Inchi: 1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22)
- InChI Key: JJXPJFYTNPPZRT-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)CC(N1CC(C1)NC1=CC=CN=N1)=O)(F)F
Computed Properties
- Exact Mass: 336.11979560g/mol
- Monoisotopic Mass: 336.11979560g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.1Ų
- XLogP3: 2
1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-6271-40mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-50mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-1mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-15mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-25mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-10mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-3mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-10μmol |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-30mg |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6550-6271-20μmol |
1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
2097864-71-4 | 20μmol |
$79.0 | 2023-09-08 |
1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one Related Literature
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one
Recent Advances in the Study of 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one (CAS: 2097864-71-4)
The compound 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one (CAS: 2097864-71-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine and pyridazine moieties, has attracted significant attention due to its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, shedding light on its mechanism of action and therapeutic potential.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its high affinity for certain kinase targets, with IC50 values in the nanomolar range. This selectivity is attributed to the trifluoromethylphenyl group, which enhances binding affinity and stability. Furthermore, the pyridazine moiety has been shown to play a critical role in mediating interactions with the kinase active site, making it a valuable scaffold for further drug development.
Another area of interest is the compound's potential as a modulator of PPIs, which are often considered challenging targets for small-molecule drugs. Recent structural studies have revealed that the azetidine ring in 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one facilitates binding to hydrophobic pockets on protein surfaces, thereby disrupting undesirable interactions. This property has been leveraged in the design of novel therapeutics for diseases such as cancer and autoimmune disorders, where aberrant PPIs are a hallmark.
In addition to its biological activities, significant progress has been made in the synthetic chemistry of this compound. Recent publications have described optimized synthetic routes that improve yield and purity, making it more accessible for preclinical and clinical studies. These advancements have also enabled the exploration of structural analogs, which could further enhance the compound's pharmacological profile. For instance, modifications to the pyridazine or azetidine rings have been shown to alter selectivity and potency, providing a rich avenue for structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in the clinical translation of 1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. However, the compound's unique structural features and demonstrated biological activities position it as a compelling candidate for future drug discovery efforts. Ongoing studies are expected to provide deeper insights into its therapeutic potential and pave the way for its application in treating complex diseases.
2097864-71-4 (1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}-2-3-(trifluoromethyl)phenylethan-1-one) Related Products
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)



